molecular formula C25H24ClNO2 B2885195 [2-(4-chlorophenyl)cyclopropyl](4-methoxyphenyl)methanone O-(4-methylbenzyl)oxime CAS No. 338962-90-6

[2-(4-chlorophenyl)cyclopropyl](4-methoxyphenyl)methanone O-(4-methylbenzyl)oxime

Cat. No. B2885195
CAS RN: 338962-90-6
M. Wt: 405.92
InChI Key: ZXOATCSQKGNJET-IMVLJIQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(4-chlorophenyl)cyclopropyl](4-methoxyphenyl)methanone O-(4-methylbenzyl)oxime is a useful research compound. Its molecular formula is C25H24ClNO2 and its molecular weight is 405.92. The purity is usually 95%.
BenchChem offers high-quality [2-(4-chlorophenyl)cyclopropyl](4-methoxyphenyl)methanone O-(4-methylbenzyl)oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-(4-chlorophenyl)cyclopropyl](4-methoxyphenyl)methanone O-(4-methylbenzyl)oxime including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

Cyclopropyl and benzophenone derivatives, closely related to the compound , have been widely studied for their unique reactivity and potential in synthesizing complex molecules. For instance, cyclopropenone oximes, which share structural motifs with the specified compound, are prepared from cyclopropenones and hydroxylamine, reacting with isocyanates to afford diazaspirohexenones, a class of compounds with potential applications in medicinal chemistry and materials science (H. Yoshida et al., 1988).

Catalysis and Material Science

Compounds within this chemical family have been explored for their roles in catalysis and material science. Their unique structural features, such as the cyclopropyl group and the oxime functionality, offer distinctive electronic and steric properties that can be harnessed in catalytic processes or in the design of functional materials.

Photophysical Properties

The study of benzophenone and related compounds has also extended into the exploration of their photophysical properties, which are critical in applications like photopolymerization, photo-induced electron transfer, and as photoinitiators in various polymerization processes. For example, alkoxyamine derivatives bearing a chromophore group linked to the aminoxyl function have been proposed as photoiniferters, decomposing under UV irradiation to generate radicals for initiating polymerization (Y. Guillaneuf et al., 2010).

Mechanism of Action

The mechanism of action of this compound is not detailed in the available resources. Oximes are known to play important roles in the development of pharmaceuticals and pesticides .

properties

IUPAC Name

(Z)-1-[2-(4-chlorophenyl)cyclopropyl]-1-(4-methoxyphenyl)-N-[(4-methylphenyl)methoxy]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24ClNO2/c1-17-3-5-18(6-4-17)16-29-27-25(20-9-13-22(28-2)14-10-20)24-15-23(24)19-7-11-21(26)12-8-19/h3-14,23-24H,15-16H2,1-2H3/b27-25+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXOATCSQKGNJET-IMVLJIQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CON=C(C2CC2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CO/N=C(/C2CC2C3=CC=C(C=C3)Cl)\C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(4-chlorophenyl)cyclopropyl](4-methoxyphenyl)methanone O-(4-methylbenzyl)oxime

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